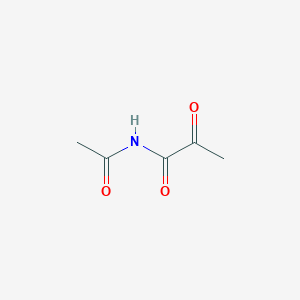![molecular formula C18H18S2 B14481197 1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) CAS No. 67030-83-5](/img/structure/B14481197.png)
1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) is an organic compound characterized by the presence of a disulfide bond linking two benzene rings, each substituted with an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) typically involves the reaction of 4-ethenylbenzyl chloride with sodium disulfide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the disulfide group, forming the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ethenyl groups can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo redox reactions.
Industry: Utilized in the production of polymers and materials with specific mechanical and chemical properties.
作用机制
The mechanism by which 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biological and chemical processes. The compound can interact with thiol-containing molecules, leading to the formation or cleavage of disulfide bonds, thereby modulating the activity of proteins and enzymes.
相似化合物的比较
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
Comparison: Compared to its analogs, 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) is unique due to the presence of ethenyl groups, which confer additional reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of advanced materials and polymers with tailored properties.
属性
CAS 编号 |
67030-83-5 |
|---|---|
分子式 |
C18H18S2 |
分子量 |
298.5 g/mol |
IUPAC 名称 |
1-ethenyl-4-[[(4-ethenylphenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C18H18S2/c1-3-15-5-9-17(10-6-15)13-19-20-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 |
InChI 键 |
MFOUTNQFFOAIKG-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
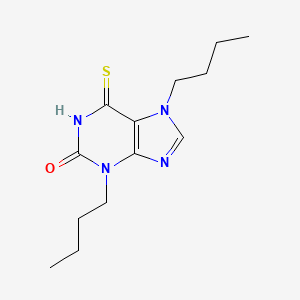
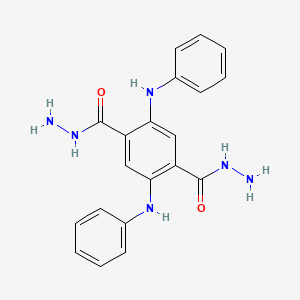
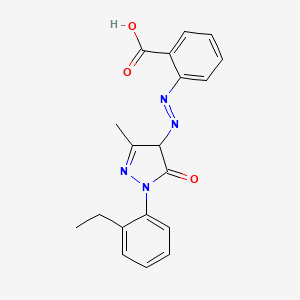
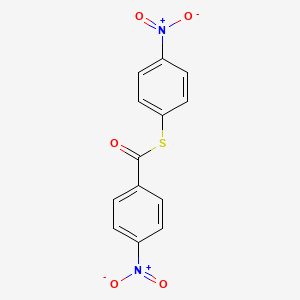
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
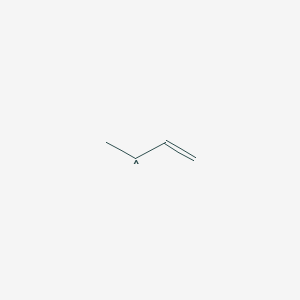
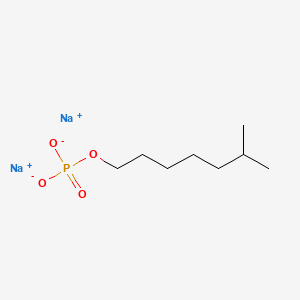
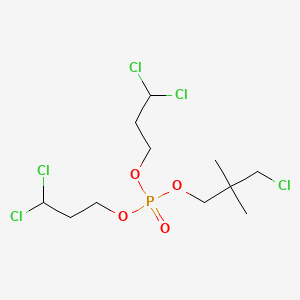

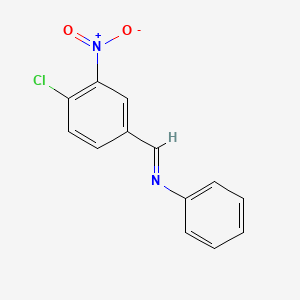
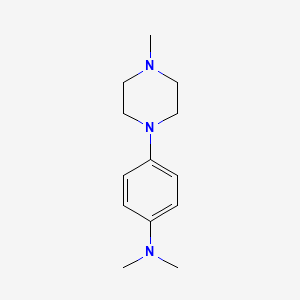
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
